Cas no 2138124-73-7 (3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol)
3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1160566
- 3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol
- 2138124-73-7
- 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol
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- Inchi: 1S/C15H29NO/c1-3-4-13-5-6-14(17)11-15(13)16-9-7-12(2)8-10-16/h12-15,17H,3-11H2,1-2H3
- InChI Key: YZQBXGJUWIYMAD-UHFFFAOYSA-N
- SMILES: OC1CCC(CCC)C(C1)N1CCC(C)CC1
Computed Properties
- Exact Mass: 239.224914549g/mol
- Monoisotopic Mass: 239.224914549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 23.5Ų
3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1160566-0.05g |
3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol |
2138124-73-7 | 0.05g |
$744.0 | 2023-06-08 | ||
| Enamine | EN300-1160566-0.1g |
3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol |
2138124-73-7 | 0.1g |
$779.0 | 2023-06-08 | ||
| Enamine | EN300-1160566-0.25g |
3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol |
2138124-73-7 | 0.25g |
$814.0 | 2023-06-08 | ||
| Enamine | EN300-1160566-0.5g |
3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol |
2138124-73-7 | 0.5g |
$849.0 | 2023-06-08 | ||
| Enamine | EN300-1160566-1.0g |
3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol |
2138124-73-7 | 1g |
$884.0 | 2023-06-08 | ||
| Enamine | EN300-1160566-2.5g |
3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol |
2138124-73-7 | 2.5g |
$1735.0 | 2023-06-08 | ||
| Enamine | EN300-1160566-5.0g |
3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol |
2138124-73-7 | 5g |
$2566.0 | 2023-06-08 | ||
| Enamine | EN300-1160566-10.0g |
3-(4-methylpiperidin-1-yl)-4-propylcyclohexan-1-ol |
2138124-73-7 | 10g |
$3807.0 | 2023-06-08 |
3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol
Introduction to 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol (CAS No. 2138124-73-7)
3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol is a compound of significant interest in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered attention for its potential applications in drug discovery and development. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2138124-73-7, features a cyclohexane ring substituted with a propyl group at the 4-position and an N-methylpiperidine moiety at the 3-position. The presence of these functional groups imparts distinct chemical and pharmacological properties, making it a valuable candidate for further investigation.
The structural composition of 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol suggests a high degree of molecular complexity, which can influence its interactions with biological targets. The cyclohexane ring provides a rigid scaffold, while the propyl group introduces hydrophobicity, whereas the N-methylpiperidine moiety is known for its ability to enhance binding affinity to certain biological receptors. This combination of features makes the compound a promising candidate for exploring novel therapeutic interventions.
In recent years, there has been growing interest in the development of small molecules that can modulate neurological and cardiovascular functions. The N-methylpiperidine moiety, in particular, is frequently incorporated into drug candidates due to its ability to improve pharmacokinetic properties and binding affinity to central nervous system (CNS) receptors. Studies have shown that derivatives of piperidine are effective in treating conditions such as depression, anxiety, and pain management. The propyl-substituted cyclohexane ring in 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol further enhances its potential as a pharmacophore by contributing to the molecule's solubility and metabolic stability.
Current research in medicinal chemistry emphasizes the importance of rational drug design, where structural modifications are made to optimize efficacy and minimize side effects. The compound 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol aligns well with this approach, as its structural features can be tailored to target specific biological pathways. For instance, modifications to the cyclohexane ring or the piperidine moiety could enhance binding to enzymes or receptors involved in metabolic disorders or neurodegenerative diseases.
One of the most compelling aspects of 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol is its potential in addressing unmet medical needs. With advancements in computational chemistry and high-throughput screening techniques, researchers can rapidly evaluate the biological activity of this compound. Preliminary studies have suggested that it may exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress, which are key mechanisms in chronic diseases such as arthritis and neurodegenerative disorders.
The synthesis of 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol presents an intriguing challenge for organic chemists due to its complex stereochemistry. The introduction of both propyl and N-methylpiperidine substituents requires precise control over reaction conditions to ensure high yield and purity. Recent advances in catalytic methods have enabled more efficient synthetic routes, reducing the number of steps required and minimizing byproduct formation. These improvements are crucial for scaling up production and conducting further preclinical evaluations.
In conclusion, 3-(4-Methylpiperidin-1-yl)-4-propylcyclohexan-1-ol (CAS No. 2138124-73-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer promising avenues for developing new therapeutic agents targeting various diseases. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will play a pivotal role in shaping the future of drug discovery and development.
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